molecular formula C9H10F3N3O2 B1274064 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 436088-42-5

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1274064
CAS No.: 436088-42-5
M. Wt: 249.19 g/mol
InChI Key: RGGRSXDCXFADGM-UHFFFAOYSA-N
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Description

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS# 436088-42-5) is a high-purity chemical reagent intended for research use only. This compound belongs to a class of molecules featuring the 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, which has been identified in high-throughput screening as a core structure for potent kappa-opioid receptor (KOR) agonists . Research into this chemical series demonstrates significant potential in early-stage drug discovery, particularly for developing new analgesic candidates . Compounds with this parent structure have shown high stimulating activity in KOR assays, with some analogs exhibiting EC50 values in the low nanomolar range, comparable to the selective KOR agonist U-50,488 . In vivo pharmacodynamic studies on related analogs have confirmed that this class of compounds can produce significant analgesic effects, which are selectively antagonized by KOR-specific antagonists, confirming their mechanism of action . The molecular formula is C9H10F3N3O2 and the molecular weight is 249.19 g/mol . For laboratory handling, this product should be stored sealed in a dry environment at 2-8°C . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h3-4,6,14H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGRSXDCXFADGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420874
Record name 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-42-5
Record name 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Regioselectivity

  • Reactants :
    • 5-Aminopyrazole (2 ) and 1,3-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione).
  • Solvent : Acetic acid or ethanol.
  • Temperature : Reflux (80–100°C).
  • Regioselectivity : The reaction proceeds via a single regioisomeric pathway, favoring substitution at the 5- and 7-positions due to electronic and steric effects.

Example Synthesis :
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (3e ) is synthesized by reacting 5-aminopyrazole with 1,1,1-trifluoro-2,4-pentanedione in acetic acid.

Reduction to Tetrahydropyrazolopyrimidine

The pyrimidine ring is reduced to its tetrahydro form using sodium borohydride (NaBH₄), yielding a racemic mixture of cis-5,7-disubstituted tetrahydropyrazolopyrimidines.

Stereochemical Considerations

  • Reduction Mechanism : NaBH₄ selectively reduces the pyrimidine ring while preserving the pyrazole ring.
  • Stereoselectivity : The reduction produces a 5 R,7 S configuration as the major enantiomer, confirmed via X-ray crystallography.
  • Isolation of Enantiomers : Chiral HPLC separates racemic mixtures into active (5 R,7 S) and inactive (5 S,7 R) forms.

Reaction Conditions :

Parameter Value
Reducing Agent NaBH₄ (2–3 equivalents)
Solvent Methanol or ethanol
Temperature 0–25°C
Yield 85–95%

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester at position 3 is hydrolyzed under alkaline conditions to yield the final carboxylic acid.

Hydrolysis Protocol

  • Base : Aqueous potassium hydroxide (KOH) or lithium hydroxide (LiOH).
  • Solvent : Ethanol or methanol.
  • Temperature : 40–70°C.
  • Workup : Acidification with HCl precipitates the carboxylic acid.

Example :
Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (6 ) is treated with KOH in ethanol at 60°C for 5 hours, yielding the carboxylic acid with >90% purity.

Alternative Synthetic Routes

Route A: Direct Cyclization of Reduced Intermediates

  • Strategy : Pre-reduce the diketone before cyclization to simplify stereochemical control.
  • Limitation : Lower yields (50–60%) due to competing side reactions.

Route B: Catalytic Hydrogenation

  • Conditions : H₂ gas (5–7 bar) with Pd/C in ethanol.
  • Outcome : Selective reduction of the pyrimidine ring without affecting the ester group.

Key Data Tables

Table 1: Comparative Analysis of Reduction Methods

Method Reducing Agent Solvent Yield (%) Stereoselectivity (syn:anti)
NaBH₄ Reduction NaBH₄ Methanol 92 7:1
TBAB Reduction TBAB Chloroform 85 1:1
Catalytic H₂ H₂/Pd-C Ethanol 78 Not reported

Table 2: Hydrolysis Conditions and Yields

Ester Derivative Base Solvent Temperature (°C) Yield (%)
Ethyl ester KOH Ethanol 60 90
Methyl ester LiOH MeOH 40 88

Challenges and Optimization

Solubility Issues

  • The high lipophilicity (log P = 6.3) of intermediate esters complicates purification.
  • Mitigation : Introduce polar substituents (e.g., morpholine) or switch to polar solvents (e.g., DMF).

Industrial-Scale Considerations

  • Cost Efficiency : Use of NaBH₄ and ethanol aligns with green chemistry principles.
  • Scalability : Patent US20080306287A1 highlights borohydride reductions as scalable for multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction reactions.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by catalysts or specific solvents.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Alcohols, amines, and other reduced forms.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10F3N3O2
  • Molecular Weight : 249.19 g/mol
  • IUPAC Name : 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • CAS Number : 332851-36-2

The compound features a tetrahydropyrimidine core with trifluoromethyl and carboxylic acid functionalities, which contribute to its unique reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability. Research suggests that this compound may inhibit specific cancer cell lines, indicating its potential as an antitumor agent .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, similar structures have shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. This inhibition can lead to altered gene expression profiles that favor apoptosis in cancer cells .

Anti-inflammatory Properties

Preliminary research suggests that the compound may possess anti-inflammatory properties. The carboxylic acid functionality could interact with inflammatory pathways, providing a basis for further investigation into its use as an anti-inflammatory agent in chronic conditions such as arthritis or cardiovascular diseases .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of related compounds on breast cancer cell lines (MCF-7), the introduction of trifluoromethyl groups was found to enhance cytotoxicity compared to non-fluorinated analogs. The study highlighted the importance of structural modifications in developing effective anticancer agents .

Case Study 2: Enzyme Inhibition Mechanism

Another research effort focused on the mechanism of action of nitrogen-containing heterocycles like this compound as HDAC inhibitors. It was demonstrated that these compounds could effectively alter histone acetylation levels in cancer cells, leading to reduced proliferation rates and increased apoptosis .

Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits specific cancer cell lines; enhances cell membrane permeability
Enzyme InhibitionActs as an inhibitor for HDACs; alters gene expression
Anti-inflammatory EffectsPotential interaction with inflammatory pathways

Mechanism of Action

The mechanism by which 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 7-Methyl-5-(trifluoromethyl)-1H-indazole

  • 5-Methyl-7-(trifluoromethyl)-1,2,4-triazolo[4,3-c]pyrimidine-3-thiol

Uniqueness: 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its unique structural features, which include the tetrahydropyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Biological Activity

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antifungal, and insecticidal properties based on recent research findings.

  • Molecular Formula : C8H8F3N3O2
  • Molecular Weight : 233.16 g/mol
  • CAS Number : 3133659

Anticancer Activity

Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung) cells.

Results Summary:

  • PC3 Cell Line : Inhibition rates ranged from 0% to 64.20% at a concentration of 5 µg/ml.
  • K562 Cell Line : Inhibition rates reached up to 37.80%.
  • Hela Cell Line : Maximum inhibition was recorded at 48.25%.
  • A549 Cell Line : Inhibition rates were up to 40.78%.

The compound demonstrated lower efficacy compared to doxorubicin, a standard chemotherapy agent, yet showed promise for further development as an anticancer agent .

Antifungal Activity

The antifungal activity of the compound was evaluated against several fungal strains. The results indicated varying degrees of effectiveness:

CompoundFungal StrainInhibition Rate (%)
This compoundB. cinereaUp to 100%
S. sclerotiorum82.73%
P. oryzae30.11% - 63.91%

Notably, compounds exhibited superior antifungal activity compared to tebuconazole in some cases .

Insecticidal Activity

The insecticidal properties of the compound were assessed against Spodoptera frugiperda and Mythimna separata. The results showed that at a concentration of 500 µg/ml:

  • The compound exhibited insecticidal activity comparable to established insecticides such as chlorantraniliprole.
  • Corrected mortality rates were evaluated using Abbott’s formula.

Structure-Activity Relationship (SAR)

The preliminary structure–activity relationship analysis indicated that modifications in the chemical structure could enhance biological activity. For example:

  • The presence of the trifluoromethyl group significantly influenced both anticancer and antifungal activities.
  • Variations in substituents on the pyrimidine ring were correlated with increased potency against specific cell lines and pathogens .

Case Studies

  • Anticancer Study : A study involving a series of derivatives demonstrated that compounds with specific substitutions on the pyrazole ring exhibited enhanced anticancer effects against PC3 cells.
  • Antifungal Evaluation : Another study highlighted the effectiveness of certain derivatives against B. cinerea, showing inhibition rates comparable to standard antifungal treatments.

Q & A

Q. What are the common synthetic pathways for preparing 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl-containing diketones or enaminones. For example, microwave-assisted reactions in acetic acid improve regioselectivity for the pyrazolo[1,5-a]pyrimidine core . Subsequent hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using LiOH or Pd/C-catalyzed hydrogenation yields the carboxylic acid derivative . Purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/DMF .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For example, the trifluoromethyl group resonates at δ ~120–125 ppm in ¹³C NMR, while pyrimidine protons appear as distinct singlets .
  • IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and NH/OH bands .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • LC-MS : Monitors reaction progress and purity, especially for intermediates .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the trifluoromethyl moiety increases lipophilicity. Stability tests under varying pH (e.g., 1N HCl/NaOH) and thermal conditions (TGA/DSC) are recommended to optimize storage (dry, inert atmosphere at −20°C) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in pyrazolo[1,5-a]pyrimidine formation is influenced by electronic and steric effects. Microwave-assisted synthesis with β-diketones (e.g., trifluoromethyl-β-diketones) directs substitution to the 7-position, minimizing side products. Solvent choice (acetic acid vs. ethanol) and stoichiometric control of enaminones further enhance yield . Computational modeling (DFT) may predict favorable reaction pathways .

Q. What strategies are effective for resolving stereochemical isomers in derivatives of this compound?

Syn/anti isomerism in the tetrahydropyrimidine ring can be separated via chiral column chromatography (e.g., Chiralpak® IA with hexane/isopropanol). NMR NOE experiments or X-ray crystallography (e.g., single-crystal analysis at 298 K) confirm absolute configurations . For dynamic isomers, variable-temperature NMR (VT-NMR) distinguishes interconverting species .

Q. How does the trifluoromethyl group influence biological activity and target binding?

The CF₃ group enhances metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects. In enzyme inhibition assays (e.g., κ-opioid receptor agonism), it improves IC₅₀ values by ~10-fold compared to non-fluorinated analogs. ¹⁹F NMR or SPR assays quantify target engagement .

Q. What methodologies are recommended for evaluating in vitro bioactivity?

  • High-throughput screening : Homogeneous time-resolved fluorescence (HTRF) assays for receptor binding (e.g., κ-opioid receptor) .
  • Enzyme inhibition : Kinetic assays (e.g., glucocerebrosidase) with fluorogenic substrates, coupled with LC-MS metabolite profiling .
  • Cellular assays : Evaluate antiproliferative effects (e.g., IC₅₀ in cancer lines) using MTT or CellTiter-Glo®, with ROS/apoptosis markers .

Q. How can contradictory data from biological assays be resolved?

Contradictions may arise from off-target effects or isomer-dependent activity. Use orthogonal assays (e.g., SPR vs. HTRF) and purity validation (HPLC >95%). For CF₃-containing analogs, confirm ¹⁹F NMR integrity to rule out decomposition .

Methodological Challenges and Solutions

Q. What analytical challenges arise in detecting trace impurities or degradants?

  • LC-HRMS/MS : Identifies low-abundance degradants (e.g., hydrolyzed esters or oxidized CF₃ groups) .
  • 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks in complex mixtures .

Q. How can computational tools aid in optimizing derivatization?

  • QSAR modeling : Predicts substituent effects on bioactivity (e.g., logP, polar surface area) .
  • Docking simulations (AutoDock Vina) : Guides structural modifications for target binding (e.g., enzyme active sites) .

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